PD-1/PD-L1 antagonist 1
Description
Properties
Molecular Formula |
C52H48Cl2N6O8 |
|---|---|
Molecular Weight |
955.9 g/mol |
IUPAC Name |
3-[[4-chloro-5-[[3-[4-[2-chloro-5-[(3-cyanophenyl)methoxy]-4-[[[(2R)-2,3-dihydroxypropyl]amino]methyl]phenoxy]quinazolin-8-yl]-2-methylphenyl]methoxy]-2-[[[(2R)-2,3-dihydroxypropyl]amino]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C52H48Cl2N6O8/c1-32-37(30-67-49-18-47(65-28-35-8-2-6-33(14-35)20-55)38(16-45(49)53)22-57-24-40(63)26-61)10-4-11-42(32)43-12-5-13-44-51(43)59-31-60-52(44)68-50-19-48(66-29-36-9-3-7-34(15-36)21-56)39(17-46(50)54)23-58-25-41(64)27-62/h2-19,31,40-41,57-58,61-64H,22-30H2,1H3/t40-,41-/m1/s1 |
InChI Key |
BOHITRLPZRFUBM-GYOJGHLZSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC3=C2N=CN=C3OC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CNC[C@H](CO)O)Cl)COC6=C(C=C(C(=C6)OCC7=CC(=CC=C7)C#N)CNC[C@H](CO)O)Cl |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC3=C2N=CN=C3OC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CNCC(CO)O)Cl)COC6=C(C=C(C(=C6)OCC7=CC(=CC=C7)C#N)CNCC(CO)O)Cl |
Origin of Product |
United States |
Molecular Mechanisms of Action of Pd 1/pd L1 Antagonist 1
Direct Binding Characteristics and Competitive Inhibition
BMS-202 functions through direct interaction with PD-L1, leading to the inhibition of the PD-1/PD-L1 complex formation. abcam.comnih.gov This mechanism involves specific binding characteristics and competitive inhibition of the protein-protein interaction.
Affinity and Specificity of Binding to Purified Human and Murine PD-1 and PD-L1 Proteins
BMS-202 exhibits specific binding affinity for PD-L1. nih.gov Studies have shown that BMS-202 directly binds to PD-L1, but not to PD-1. nih.gov This specificity was demonstrated using nuclear magnetic resonance (NMR) spectroscopy, where significant chemical shifts were observed in the signals of PD-L1 upon addition of BMS-202, while no such changes were seen with PD-1. nih.gov
The binding affinity of BMS-202 for PD-L1 has been quantified using various biophysical techniques. A dissociation constant (KD) of 8 μM for the BMS-202/PD-L1 complex has been reported. medchemexpress.com Another study using surface plasmon resonance (SPR) determined the KD value to be 3.20 x 10-7 M for its binding to PD-L1. frontiersin.org It is noteworthy that while BMS-202 shows strong binding to human PD-L1, its affinity for murine PD-L1 has not been extensively detailed in the provided search results.
Table 1: Binding Affinity of BMS-202 to PD-L1
| Compound | Target Protein | Binding Affinity (KD) | Technique |
|---|---|---|---|
| BMS-202 | Human PD-L1 | 8 μM medchemexpress.com | Not Specified |
Competitive Inhibition of PD-1/PD-L1 Interaction in Vitro Assays
BMS-202 effectively inhibits the interaction between PD-1 and PD-L1. This has been demonstrated in various in vitro assays, including homogeneous time-resolved fluorescence (HTRF) and cell-based reporter assays. nih.govmdpi.com The inhibitory concentration (IC50) of BMS-202 for the human PD-1/PD-L1 interaction has been measured to be 18 nM in an HTRF assay. abcam.commedchemexpress.com In a cell-based assay using Jurkat T-lymphocytes expressing a PD-1/NFAT/Luciferase reporter system co-cultured with CHO-K1 cells expressing PD-L1, BMS-202 also demonstrated potent inhibition of the PD-1/PD-L1 interaction. medchemexpress.com
A key mechanism behind this inhibition is the induction of PD-L1 dimerization by BMS-202. nih.govoncotarget.com Crystallographic studies have revealed that BMS-202 binds to a deep hydrophobic pocket at the interface of two PD-L1 molecules, thereby stabilizing a PD-L1 homodimer. oncotarget.comcancerbiomed.org This dimerization occludes the binding site for PD-1, thus preventing the formation of the PD-1/PD-L1 complex. oncotarget.com
Table 2: In Vitro Inhibition of PD-1/PD-L1 Interaction by BMS-202
| Assay Type | IC50 Value | Reference |
|---|---|---|
| Homogeneous Time-Resolved Fluorescence (HTRF) | 18 nM abcam.commedchemexpress.com | medchemexpress.com, , abcam.com |
| Cell-Based PD-1/NFAT Reporter Assay | Potent Inhibition (Specific value not provided) medchemexpress.com | medchemexpress.com |
Analysis of Binding Kinetics (e.g., Surface Plasmon Resonance)
Surface plasmon resonance (SPR) has been employed to analyze the binding kinetics of BMS-202 to PD-L1. frontiersin.orgbiorxiv.org One study reported a KD value of 3.20 x 10-7 M for the interaction between BMS-202 and PD-L1. frontiersin.org Another SPR analysis reported a KD value of 36.73 µM for the binding of BMS-202 to immobilized monomeric PD-L1. biorxiv.org The differences in reported KD values may be attributed to variations in experimental conditions and the specific SPR methodology used. semanticscholar.orgbiorxiv.org
An SPR-based blockade assay was developed to measure the ability of small molecules to inhibit the PD-1/PD-L1 interaction. semanticscholar.org In this assay, which utilized immobilized PD-1, BMS-202 demonstrated an IC50 value of 654.4 nM. semanticscholar.org
Downstream Intracellular Signaling Pathway Modulation
By blocking the PD-1/PD-L1 interaction, BMS-202 influences downstream intracellular signaling pathways, ultimately leading to the restoration of T-cell function.
Impact on T-Cell Receptor (TCR)/CD28-Dependent Signaling Pathways
The binding of PD-L1 to PD-1 on T-cells typically delivers an inhibitory signal that dampens T-cell receptor (TCR) signaling, leading to T-cell exhaustion and reduced anti-tumor immunity. medchemexpress.com By preventing this interaction, BMS-202 effectively removes this inhibitory signal, thereby restoring TCR-mediated T-cell activation. medchemexpress.com This is evidenced by the rescue of interferon-gamma (IFN-γ) secretion in T-cells that are co-stimulated with anti-CD3 and anti-CD28 antibodies in the presence of PD-L1. frontiersin.orgnih.gov
Direct Augmentation of NFAT Activity
The nuclear factor of activated T-cells (NFAT) is a key transcription factor that is activated downstream of the TCR signaling pathway and is crucial for T-cell activation and cytokine production. cancerbiomed.org The inhibitory signal from PD-1 is known to suppress NFAT activity. cancerbiomed.org BMS-202 has been shown to directly augment NFAT activity in a Jurkat T-cell line engineered with a PD-1/NFAT/luciferase reporter system. medchemexpress.com By blocking the PD-1/PD-L1 interaction, BMS-202 prevents the dephosphorylation of downstream signaling molecules, leading to the restoration of NFAT-driven gene expression. medchemexpress.comcancerbiomed.org This augmentation of NFAT activity is a direct consequence of relieving the PD-1-mediated inhibition of TCR signaling.
Influence on ZAP70 and PI3K Signaling Inhibition
The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on T-cells initiates a cascade of inhibitory signals within the T-cell. mdpi.comoncotarget.com This process involves the phosphorylation of tyrosine residues in the cytoplasmic tail of PD-1, which then leads to the recruitment of the phosphatase SHP-2. oncotarget.com SHP-2 subsequently dephosphorylates and inactivates key downstream signaling molecules essential for T-cell activation. oncotarget.com
PD-1/PD-L1 antagonist 1 intervenes in this pathway by preventing the initial PD-1/PD-L1 binding. This blockade forestalls the recruitment of SHP-2 and, consequently, averts the dephosphorylation of critical signaling intermediates. frontiersin.orgoncotarget.com Two of the most significant pathways affected are:
ZAP70 (Zeta-associated protein of 70 kDa): A crucial kinase in the T-cell receptor (TCR) signaling pathway, ZAP70 is a direct target for dephosphorylation following PD-1 engagement. mdpi.comoncotarget.com By inhibiting the PD-1/PD-L1 interaction, this compound ensures that ZAP70 remains active, allowing the TCR signal to propagate effectively. frontiersin.org
PI3K (Phosphoinositide 3-kinase): The PI3K/Akt signaling pathway is vital for T-cell proliferation, survival, and metabolic activity. PD-1 signaling is known to suppress this pathway, contributing to T-cell dysfunction. frontiersin.orgmdpi.comoncotarget.com this compound, by blocking the upstream inhibitory signal, helps maintain the integrity of the PI3K pathway, thereby supporting robust T-cell function. frontiersin.org
Immunological Cellular Effects within the Microenvironment
By preventing the inhibitory signaling cascade, this compound induces profound changes in the tumor microenvironment, shifting the balance from immunosuppression to active anti-tumor immunity.
The primary consequence of blocking the PD-1/PD-L1 axis is the restoration of T-cell activation and proliferation. nih.govjubilanttx.comresearchgate.net With the inhibitory "brake" released, T-cells that recognize tumor antigens can become fully activated upon engagement with antigen-presenting cells or the tumor cells themselves. frontiersin.orgnih.gov This leads to clonal expansion, significantly increasing the number of tumor-specific T-cells available to fight the cancer. nih.gov Studies have shown that small molecule inhibitors of the PD-1/PD-L1 pathway can restore the proliferation and function of T-cells. jubilanttx.com
Activated T-cells, particularly cytotoxic T lymphocytes (CTLs or CD8+ T-cells), are the primary executioners of anti-tumor immunity. This compound enhances their ability to kill cancer cells. frontiersin.orgnih.gov By blocking the PD-1 pathway, the cytotoxic functions of effector T-cells are potentiated, leading to more effective tumor cell lysis. frontiersin.orgjubilanttx.com Research has demonstrated that small molecule antagonists of the PD-1/PD-L1 interaction can enhance the cytotoxicity of T-cells towards cancer cells. frontiersin.orgnih.gov
A hallmark of a reinvigorated anti-tumor immune response is the increased secretion of pro-inflammatory cytokines and cytotoxic molecules by effector T-cells. This compound has been shown to significantly boost the production of:
Granzyme B and Perforin: These are key components of the cytotoxic granules released by CTLs to induce apoptosis in target cancer cells. frontiersin.orgnih.govamegroups.org
Interferon-gamma (IFN-γ): A pleiotropic cytokine, IFN-γ has multiple anti-tumor effects, including enhancing antigen presentation, activating other immune cells, and directly inhibiting tumor cell growth. frontiersin.orgnih.gov
The table below summarizes the effect of a small molecule PD-1/PD-L1 inhibitor on cytokine production.
| Cytokine/Protein | Function | Effect of this compound |
| Granzyme B | Induces apoptosis in target cells | Increased production frontiersin.orgnih.gov |
| Perforin | Forms pores in target cell membranes | Increased production frontiersin.orgnih.gov |
| IFN-γ | Pro-inflammatory and anti-tumor effects | Increased production frontiersin.orgnih.gov |
| TNF-α | Pro-inflammatory cytokine with anti-tumor activity | Increased production frontiersin.orgnih.gov |
This table is generated based on findings for PDI-1, also named PD-1/PD-L1 inhibitor 1. frontiersin.orgnih.gov
Chronic exposure to antigens, such as in the tumor microenvironment, can lead to a state of T-cell exhaustion, characterized by the sustained expression of inhibitory receptors like PD-1 and a progressive loss of effector functions. nih.govtandfonline.comnih.gov A key therapeutic goal of PD-1/PD-L1 blockade is to reverse this exhausted state. tandfonline.comnih.gov
This compound can reinvigorate these exhausted T-cells, restoring their ability to proliferate and exert cytotoxic functions. frontiersin.orgnih.gov This process effectively rescues the anti-tumor immune response and can lead to long-term tumor control. frontiersin.org The blockade of the PD-1/PD-L1 interaction is a critical strategy for overcoming T-cell exhaustion and re-establishing effective immune surveillance. nih.govfrontiersin.org
Preclinical Efficacy and Immunomodulatory Studies of Pd 1/pd L1 Antagonist 1
In Vitro Pharmacological Characterization
The initial preclinical evaluation of PD-1/PD-L1 antagonist 1 focused on its ability to specifically disrupt the PD-1/PD-L1 interaction and subsequently restore anti-tumor immune responses. A series of robust in vitro assays were conducted to quantify its potency and characterize its mechanism of action at the cellular level.
Cell-Based Assays for PD-1/PD-L1 Blockade (e.g., Luciferase Reporter Assays)
To quantify the potency of this compound in disrupting the PD-1/PD-L1 signaling axis, a cell-based luciferase reporter assay was employed. This system utilizes engineered Jurkat T-cells that co-express human PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element. These reporter cells are co-cultured with CHO-K1 cells engineered to express human PD-L1. Engagement of PD-1 by PD-L1 inhibits T-cell receptor (TCR) signaling, resulting in suppressed luciferase expression.
The addition of this compound competitively blocks the PD-1/PD-L1 interaction, thereby relieving the inhibitory signal and restoring TCR-mediated activation, which leads to a dose-dependent increase in luciferase activity. The half-maximal effective concentration (EC50) was determined to measure the compound's potency. Studies were also conducted using cells expressing cynomolgus monkey PD-L1 to assess species cross-reactivity, a key factor for subsequent preclinical toxicology studies.
This compound demonstrated potent, single-digit nanomolar activity in blocking the human PD-1/PD-L1 interaction and showed comparable potency against the cynomolgus monkey ortholog, indicating strong cross-reactivity.
| Target | Assay System | EC50 (nM) |
|---|---|---|
| Human PD-L1 | hPD-1/hPD-L1 Luciferase Reporter Assay | 2.1 |
| Cynomolgus PD-L1 | hPD-1/cynoPD-L1 Luciferase Reporter Assay | 3.5 |
Evaluation of Cytotoxicity in Co-culture Models Utilizing Cancer Cell Lines and Immune Cells
To determine if the observed biochemical blockade translates into functional anti-tumor activity, co-culture assays were established. These models mimic the tumor microenvironment by combining cancer cells with immune effector cells. In this system, human peripheral blood mononuclear cells (PBMCs) were activated to differentiate into cytotoxic T-lymphocytes (CTLs) and were subsequently co-cultured with a human non-small cell lung cancer (NSCLC) cell line, NCI-H292, which endogenously expresses high levels of PD-L1.
In the absence of an inhibitor, PD-L1 on the cancer cells engages PD-1 on the CTLs, leading to T-cell exhaustion and reduced tumor cell killing. The introduction of this compound was hypothesized to block this interaction and restore the lytic capacity of the CTLs. Cytotoxicity was measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) from lysed tumor cells.
The results demonstrated that this compound significantly and dose-dependently enhanced T-cell-mediated killing of NCI-H292 cancer cells. The compound itself exhibited no direct cytotoxic effects on either the cancer cells or immune cells when cultured alone, confirming its mechanism is immunomodulatory rather than directly cytolytic.
| Co-culture System | Condition | Tumor Cell Lysis (%) |
|---|---|---|
| Activated PBMCs + NCI-H292 (NSCLC) | Vehicle Control | 22.5% |
| This compound (Low Conc.) | 38.7% | |
| This compound (High Conc.) | 59.1% |
Assessment of Immunomodulatory Effects on Primary Human Immune Cells (e.g., T-cell proliferation, cytokine secretion)
The primary function of PD-1/PD-L1 blockade is to reinvigorate exhausted T-cells, leading to enhanced proliferation and cytokine production. To assess this, a mixed lymphocyte reaction (MLR) assay was performed using primary human PBMCs from two different donors. In an MLR, T-cells from one donor recognize allogeneic antigens on antigen-presenting cells (APCs) from the other donor, inducing T-cell proliferation and activation. This process is naturally regulated by checkpoint pathways, including PD-1/PD-L1.
Treatment with this compound resulted in a significant, dose-dependent increase in the secretion of key pro-inflammatory and T-cell-activating cytokines, namely Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). IFN-γ is a critical cytokine for anti-tumor immunity, while IL-2 is a potent T-cell growth factor. The compound's EC50 for stimulating cytokine release was in the low nanomolar range, consistent with its potency in the reporter blockade assay. These findings confirm that this compound effectively enhances primary human T-cell function.
| Endpoint | Assay | EC50 (nM) |
|---|---|---|
| IFN-γ Secretion | Mixed Lymphocyte Reaction (MLR) | 4.8 |
| IL-2 Secretion | Mixed Lymphocyte Reaction (MLR) | 6.2 |
In Vivo Anti-Tumor Activity in Relevant Animal Models
Following the successful in vitro characterization, the anti-tumor efficacy of this compound was evaluated in vivo using established and clinically relevant mouse tumor models.
Efficacy in Syngeneic Mouse Tumor Models (e.g., NSCLC, Melanoma, Colon Carcinoma)
Syngeneic tumor models, which involve implanting mouse tumor cell lines into immunocompetent mice of the same genetic background, are the standard for evaluating immuno-oncology agents. These models possess a fully functional immune system that can be modulated by checkpoint inhibitors. The efficacy of this compound was tested in several widely used syngeneic models representing different human cancers.
The primary endpoint was Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated animals to that in vehicle-treated control animals. The compound demonstrated robust, single-agent anti-tumor activity across multiple models, including the MC38 and CT26 colon carcinoma models, the B16-F10 melanoma model, and the Lewis Lung Carcinoma (LLC) model. The efficacy was particularly pronounced in the immunologically "hot" MC38 model, which is known to be responsive to checkpoint blockade.
| Tumor Model | Cancer Type | Tumor Growth Inhibition (TGI, %) |
|---|---|---|
| MC38 | Colon Carcinoma | 72% |
| CT26 | Colon Carcinoma | 65% |
| LLC | Non-Small Cell Lung Cancer (NSCLC) | 58% |
| B16-F10 | Melanoma | 45% |
Evaluation in Humanized Immune Checkpoint Animal Models (e.g., hPD-L1-expressing mouse models, human PD-1 knock-in mice)
While this compound showed cross-reactivity with murine PD-L1 (as evidenced by its activity in syngeneic models), its primary targets are the human proteins. To specifically confirm its efficacy against the human PD-1/PD-L1 axis in an in vivo setting, humanized mouse models were utilized.
Two distinct models were employed. First, immunodeficient mice were co-engrafted with human PBMCs and the human NCI-H292 NSCLC tumor cell line (PBMC-humanized xenograft). This model tests the ability of the compound to modulate human immune cells against a human tumor. Second, efficacy was assessed in human PD-1 knock-in (hPD-1 KI) mice. These mice are immunocompetent but express the human PD-1 receptor instead of the mouse version. They were implanted with the MC38 mouse colon cancer cell line that was engineered to express human PD-L1 (MC38-hPD-L1).
In both humanized systems, this compound elicited significant tumor growth inhibition. The positive results in these models provide strong evidence that the compound effectively targets the human checkpoint pathway to produce a therapeutic anti-tumor response, bridging the gap between preclinical mouse data and potential clinical activity in humans.
| Model Type | Tumor/Immune System Details | Tumor Growth Inhibition (TGI, %) |
|---|---|---|
| PBMC-Humanized Xenograft | NCI-H292 (hPD-L1+) Tumor; Human PBMC Engraftment | 61% |
| Human PD-1 Knock-In (hPD-1 KI) | MC38-hPD-L1 Tumor; Mouse Immune System with hPD-1 Receptor | 68% |
Quantitative Analysis of Tumor Growth Inhibition
Treatment with this compound has demonstrated significant anti-tumor efficacy in syngeneic mouse tumor models. In a preclinical study using a humanized PD-1 mouse model with MC38 colon adenocarcinoma, administration of the antagonist led to substantial inhibition of tumor growth compared to a vehicle control. mdpi.com By day 19 post-treatment, the mean tumor volume in the control group reached approximately 1597 mm³, whereas treatment with this compound significantly reduced tumor volumes. mdpi.com This intervention resulted in a tumor growth inhibition (TGI) of up to 79.3%. mdpi.com
| Treatment Group | Mean Tumor Volume (mm³) at Day 19 (± SEM) | Tumor Growth Inhibition (TGI) % |
|---|---|---|
| Vehicle Control | 1597 ± 286 | N/A |
| This compound (Low Dose) | 509 ± 91 | 75% |
| This compound (High Dose) | 448 ± 111 | 79.3% |
Comprehensive Analysis of Tumor Microenvironment Immunological Landscape
The anti-tumor activity of this compound is closely linked to its ability to modulate the immunological landscape of the tumor microenvironment (TME). By blocking the PD-1/PD-L1 axis, the antagonist can reverse T-cell exhaustion and enhance the body's natural ability to fight cancer. frontiersin.orgnih.gov
Modulation of Tumor-Infiltrating Lymphocyte (TIL) Abundance (e.g., CD8+ T cells, FoxP3+ CD4+ T cells)
A key mechanism of this compound is the enhancement of effector T-cell function within the tumor. windows.net Preclinical studies consistently show that treatment with a PD-1 antagonist leads to an increased abundance of tumor-infiltrating CD8+ T cells. frontiersin.orgresearchgate.net These cytotoxic T lymphocytes are critical for recognizing and killing cancer cells. mdpi.com In murine models of non-small cell lung cancer and melanoma, administration of a small molecule PD-1/PD-L1 antagonist significantly increased the number of CD8+ T cells within the tumor. frontiersin.orgresearchgate.net
Conversely, the treatment often impacts the population of regulatory T cells (Tregs), which are characterized by the expression of FoxP3 and CD4. nih.gov These cells typically suppress the immune response. Treatment with this compound has been shown to decrease the abundance of these immunosuppressive FoxP3+ CD4+ T cells within the tumor, further shifting the balance of the TME towards an anti-tumor state. frontiersin.orgresearchgate.netnih.gov This change in the ratio of CD8+ effector T cells to regulatory T cells is a critical indicator of a successful anti-tumor immune response. bmj.com
| Cell Type | Effect of Treatment | Associated Function |
|---|---|---|
| CD8+ T Cells | Increased Infiltration | Anti-tumor cytotoxicity |
| FoxP3+ CD4+ T Cells (Tregs) | Decreased Infiltration | Immunosuppression |
Impact on Immunosuppressive Cell Populations (e.g., Regulatory T Cells)
Despite this potential for Treg activation, the dominant effect of the therapy is the enhancement of effector T cell activity, which overcomes the suppressive environment. aacrjournals.org In some cancer models, a reduction in CD4+ FoxP3+ regulatory T cells in mesenteric lymph nodes and the spleen has been observed following anti-PD-1 treatment. nih.gov The ratio of CD8+ T cells to Tregs within the tumor is often considered a more robust predictive biomarker for response than the change in either population alone, with a higher ratio favoring tumor rejection. bmj.com
Alterations in Local Inflammatory Cytokine Profiles
Treatment with this compound significantly alters the cytokine profile within the tumor microenvironment, promoting a pro-inflammatory state conducive to anti-tumor activity. nih.gov Blocking the PD-1/PD-L1 interaction reinvigorates exhausted T cells, leading to increased production and secretion of key inflammatory cytokines. nih.govfrontiersin.orgfrontiersin.org
Studies have demonstrated that administration of a PD-1 antagonist leads to elevated levels of effector cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). nih.govnih.govthno.org IFN-γ and TNF-α are particularly crucial, as they play a direct role in controlling cancer and can enhance the activity of other immune cells like cytotoxic T-lymphocytes and Natural Killer (NK) cells. nih.govthno.org This shift in the local cytokine milieu from an immunosuppressive to an immunostimulatory state is a hallmark of the mechanism of action for PD-1/PD-L1 blockade. nih.govfrontiersin.org
| Cytokine | Change in Level | Primary Role in Anti-Tumor Immunity |
|---|---|---|
| IFN-γ | Increased | Enhances T-cell and NK cell activity, promotes antigen presentation |
| TNF-α | Increased | Induces cancer cell apoptosis, promotes inflammation |
| IL-2 | Increased | Promotes proliferation and activation of T-cells |
| IL-10 | Decreased | Suppresses immune response |
Structure Activity Relationship Sar and Rational Design Approaches for Small Molecule Pd 1/pd L1 Antagonists
The development of small-molecule inhibitors targeting the programmed cell death protein 1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction represents a promising alternative to monoclonal antibody therapies in oncology. mdpi.comnih.gov These small molecules offer potential advantages such as oral bioavailability, better tissue penetration, and lower production costs. mdpi.comnih.gov The rational design and optimization of these antagonists are heavily reliant on a deep understanding of their structure-activity relationships (SAR).
Mechanisms of Resistance to Pd 1/pd L1 Antagonist 1 in Preclinical Contexts
Intrinsic Resistance Mechanisms Identified in Preclinical Models
Intrinsic resistance refers to the inherent ability of a tumor to not respond to PD-1/PD-L1 blockade from the outset. nih.gov Preclinical studies have identified several key mechanisms responsible for this phenomenon.
The effectiveness of PD-1/PD-L1 antagonist 1 is dependent on a pre-existing anti-tumor T-cell response. nih.govfrontiersin.org A critical factor for initiating this response is the presence of tumor-specific neoantigens, which are novel peptides that arise from somatic mutations within the tumor. frontiersin.orgfrontiersin.org
Preclinical findings consistently show that tumors with a low tumor mutational burden (TMB) often lack a sufficient quantity or quality of immunogenic neoantigens to be recognized by CD8+ T cells. nih.govfrontiersin.org This "immunologically cold" or non-inflamed TME is characterized by a lack of T-cell infiltration, rendering therapies like this compound ineffective. nih.govannualreviews.org For example, preclinical models of cancers that typically have few somatic mutations, such as pancreatic and prostate cancers, are generally more resistant to PD-1/PD-L1 blockade. nih.gov Conversely, tumor types with high TMB, like melanoma, are more likely to respond. nih.govfrontiersin.org
The quality of neoantigens is as important as the quantity. Effective neoantigens must be properly processed and presented and have a strong binding affinity for Major Histocompatibility Complex (MHC) molecules to elicit a robust T-cell response. nih.gov Preclinical research has demonstrated that even with a high TMB, if the resulting neoantigens are not effectively presented, resistance can occur. mdpi.com
For T-cells to recognize and attack tumor cells, neoantigens must be presented on the cell surface by MHC class I molecules. nih.govmdpi.com Preclinical models have shown that defects in the antigen processing and presentation machinery (APM) are a common mechanism of intrinsic resistance. nih.govfrontiersin.org Downregulation or loss of MHC-I expression has been observed in 40-90% of human tumors and is linked to a worse prognosis and resistance to immunotherapy. nih.gov
Key components of the APM that are often dysfunctional in resistant preclinical models include:
Beta-2-microglobulin (β2M): This protein is essential for the stable surface expression of MHC class I molecules. nih.gov Preclinical studies using gene editing to create β2M-knockout tumor cell lines (e.g., CT26-B2M KO) confirm that loss of β2M function leads to a complete lack of MHC-I on the tumor surface, preventing T-cell recognition and causing resistance to PD-1 blockade. aacrjournals.orgfrontiersin.org
Transporter Associated with Antigen Processing (TAP): The TAP complex transports peptides from the cytoplasm into the endoplasmic reticulum for loading onto MHC-I molecules. nih.govfrontiersin.org Loss of TAP expression has been documented in preclinical models of various cancers, including melanoma and colorectal cancer, leading to impaired antigen presentation. frontiersin.org
Tapasin: This chaperone protein is involved in optimizing the peptide repertoire loaded onto MHC-I. mdpi.com Impaired tapasin function in preclinical models leads to the presentation of low-affinity epitopes, reducing the effectiveness of the anti-tumor T-cell response. mdpi.com
These defects can be caused by genetic mutations, epigenetic silencing, or downregulation of transcriptional regulators, effectively making the tumor cells "invisible" to the immune system. mdpi.comfrontiersin.org
While PD-1 is a key inhibitory receptor, it is not the only one. In many preclinical models of resistant tumors, tumor-infiltrating lymphocytes (TILs) exhibit a state of severe and often irreversible T-cell exhaustion. mdpi.comnih.gov This state is characterized by the simultaneous upregulation of multiple co-inhibitory receptors. mdpi.comdovepress.com
Blockade of the PD-1/PD-L1 axis alone may be insufficient to restore the function of these deeply exhausted T-cells. frontiersin.orgmdpi.com Preclinical studies have shown that TILs in resistant tumors co-express a variety of inhibitory receptors, creating redundant layers of immune suppression. frontiersin.orgdovepress.commdpi.com In a human T-cell co-culture model, blocking PD-1 led to an upregulation of TIM-3 and LAG-3 on T-cells, suggesting a compensatory mechanism. meduniwien.ac.at In murine models of ovarian cancer, dual blockade of PD-1 with either CTLA-4 or LAG-3 showed synergistic anti-tumor effects not seen with single-agent blockade. nih.gov
| Co-inhibitory Receptor | Preclinical Findings in Resistance to this compound |
|---|---|
| CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4) | Upregulated in resistant tumors. Dual blockade with anti-PD-1 can overcome resistance in some preclinical models. frontiersin.orgnih.gov |
| TIM-3 (T-cell immunoglobulin and mucin-domain containing-3) | Expressed on highly exhausted T-cells. Its upregulation is associated with acquired resistance in NSCLC models, which can be overcome by adding a TIM-3 blocking antibody. nih.govfrontiersin.orgmdpi.com |
| LAG-3 (Lymphocyte-activation gene 3) | Often co-expressed with PD-1 on exhausted T-cells. Dual blockade has shown enhanced anti-tumor immunity in preclinical models. frontiersin.orgnih.gov |
| BTLA (B and T lymphocyte attenuator) | Identified as another checkpoint that can limit T-cell responses. Blockade in combination with anti-PD-1 has shown potential to boost anti-tumor immunity in preclinical studies. dovepress.commdpi.comfrontiersin.org |
Interferon-gamma (IFN-γ) is a critical cytokine produced by activated T-cells that has potent anti-tumor effects. nih.govnih.gov It works by, among other things, increasing MHC expression and antigen presentation on tumor cells, thereby making them more visible to the immune system. nih.govmdpi.com The PD-L1 expression that this compound targets is often induced by IFN-γ in a process known as "adaptive resistance". nih.gov
However, if tumor cells have defects in their IFN-γ signaling pathway, they cannot respond to the IFN-γ produced by T-cells. nih.govaacrjournals.org This is a key mechanism of intrinsic resistance because it uncouples the T-cell response from its intended effect on the tumor. nih.gov Preclinical studies have identified loss-of-function mutations in crucial components of this pathway in resistant tumors. mdpi.comaacrjournals.org
| Gene | Function in IFN-γ Pathway | Impact of Dysfunction in Preclinical Models |
|---|---|---|
| IFNGR1/IFNGR2 | IFN-γ receptor subunits | Knockdown in mouse melanoma models impairs tumor rejection upon checkpoint blockade. nih.govaacrjournals.org |
| JAK1/JAK2 | Janus kinases that phosphorylate STAT1 | Inactivating mutations render tumor cells insensitive to IFN-γ, preventing upregulation of MHC and PD-L1, and leading to primary resistance. nih.govmdpi.comaacrjournals.org |
| STAT1 | Signal transducer and activator of transcription 1 | Loss of function prevents the transcription of IFN-γ-responsive genes necessary for anti-tumor immunity. frontiersin.org |
| PTPN2 | Protein tyrosine phosphatase; negative regulator | Deletion of PTPN2 in preclinical models enhanced the effects of IFN-γ on tumor cells, improving response to immunotherapy. aacrjournals.orgnih.gov |
Acquired Resistance Mechanisms in Preclinical Disease Progression
Acquired resistance occurs when a tumor initially responds to therapy but subsequently progresses. mdpi.com Preclinical models, which allow for longitudinal analysis during treatment, have been instrumental in understanding this process. aacrjournals.organtineo.frresearchgate.net
The concept of cancer immunoediting describes how the immune system shapes the evolution of a tumor. scientificarchives.comnih.gov Treatment with this compound imposes a strong selective pressure on the tumor. biorxiv.org Clones that are immunogenic and recognizable by T-cells are eliminated, but this can allow for the outgrowth of pre-existing or newly mutated clones that have developed mechanisms to evade the immune attack. nih.govbiorxiv.org
Preclinical studies provide direct evidence for this Darwinian evolution. In a mouse model of colorectal cancer, treatment with a PD-1 inhibitor led to tumors becoming more homogeneous as the immunogenic clones were eliminated, resulting in a tumor that was no longer recognizable by the immune system. biorxiv.org Another common finding in preclinical models of acquired resistance is the genetic loss of the specific neoantigens that were initially targeted by the T-cell response. nih.gov This can happen through the deletion of the chromosomal region containing the mutated gene. frontiersin.org Similarly, loss or downregulation of the specific MHC allele required to present the dominant neoantigen is another observed escape mechanism. pnas.org This process of immunoediting highlights the dynamic nature of the tumor and its ability to adapt and evolve to survive therapeutic pressure. scientificarchives.com
Upregulation of Compensatory Immunosuppressive Signaling Pathways (e.g., PI3K/AKT, WNT, MAPK)
Tumor cells can activate alternative signaling pathways to evade immune destruction when the PD-1/PD-L1 axis is blocked. These compensatory mechanisms can restore immunosuppression and promote tumor growth.
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade involved in cell proliferation, survival, and metabolism. nih.gov Its aberrant activation is linked to primary resistance to PD-1/PD-L1 blockade. nih.gov Loss of the tumor suppressor PTEN, which negatively regulates the PI3K/AKT pathway, is observed in many cancers and leads to increased PD-L1 expression. nih.govmdpi.commdpi.com Inhibition of the PI3K/AKT pathway has been shown to decrease PD-L1 expression on tumor cells. mdpi.comaacrjournals.org In preclinical models, combining PI3K inhibitors with PD-1/PD-L1 blockade has demonstrated enhanced anti-tumor responses. nih.gov The PI3K/AKT pathway can also be activated by the PD-1/PD-L1 axis itself in some cancer cells, creating a feedback loop that promotes immunosuppression. nih.gov
The WNT/β-catenin signaling pathway also plays a significant role in resistance to immunotherapy. nih.gov Activation of this pathway has been associated with the exclusion of T cells from the tumor microenvironment, a phenomenon known as an "immune-excluded" phenotype. nih.govmdpi.com This exclusion is partly due to the reduced expression of chemokines like CCL4, which are necessary for attracting dendritic cells that are crucial for T cell activation. nih.gov Furthermore, the WNT/β-catenin pathway can directly promote the expression of PD-L1 on tumor cells. researchgate.netrupress.orgnih.gov Preclinical studies have shown that inhibiting the WNT/β-catenin pathway can increase T cell infiltration and improve the efficacy of PD-1 blockade. mdpi.comresearchgate.net
The Mitogen-activated protein kinase (MAPK) pathway is another critical signaling route involved in cell growth and proliferation that can contribute to immunotherapy resistance. nih.gov Hyperactivation of the MAPK pathway can lead to the production of immunosuppressive cytokines such as VEGF and IL-8, which inhibit the recruitment and function of T cells. nih.gov In preclinical models of melanoma, resistance to BRAF inhibitors (a type of MAPK pathway inhibitor) has been associated with increased PD-L1 expression. aacrjournals.org Conversely, inhibiting the MAPK pathway has been shown to increase CD8+ T cell infiltration and enhance the effectiveness of PD-1 blockade. frontiersin.orgnih.gov
Table 1: Upregulation of Compensatory Immunosuppressive Signaling Pathways and Resistance to this compound
| Signaling Pathway | Mechanism of Resistance | Key Molecules Involved | Preclinical Evidence |
|---|---|---|---|
| PI3K/AKT | Increased PD-L1 expression, promotion of tumor cell survival and proliferation. nih.govmdpi.commdpi.com | PTEN, AKT, GSK3β | Inhibition of PI3K/AKT decreases PD-L1 expression and enhances anti-tumor immunity in combination with PD-1 blockade in mouse models. nih.govmdpi.comaacrjournals.org |
| WNT/β-catenin | T cell exclusion from the tumor microenvironment, direct upregulation of PD-L1 expression. nih.govresearchgate.netrupress.orgnih.gov | β-catenin, TCF/LEF, CCL4 | Inhibition of WNT/β-catenin signaling increases T cell infiltration and sensitizes tumors to PD-1 blockade in preclinical models. mdpi.comresearchgate.net |
| MAPK | Production of immunosuppressive cytokines, upregulation of PD-L1. nih.govaacrjournals.org | BRAF, MEK, ERK, c-Jun, STAT3 | Inhibition of the MAPK pathway enhances CD8+ T cell infiltration and improves responses to PD-1 blockade in melanoma models. frontiersin.orgnih.gov |
Development of Re-exhaustion Phenotypes in T Cells
While PD-1/PD-L1 blockade can reinvigorate exhausted T cells, this effect is not always durable. nih.gov In the continuous presence of tumor antigens, these revitalized T cells can become re-exhausted, leading to relapse. frontiersin.orgfrontiersin.org This re-exhaustion is characterized by the sustained expression of multiple inhibitory receptors, including PD-1, TIM-3, and LAG-3. frontiersin.orgmdpi.commdpi.com
The epigenetic state of T cells plays a crucial role in this process. Exhausted T cells develop a distinct epigenetic profile that is not fully reversed by PD-1 blockade. frontiersin.orgfrontiersin.org This "epigenetic scar" makes them prone to re-exhaustion upon persistent antigen stimulation. frontiersin.org Furthermore, the response to PD-1 blockade predominantly involves effector T cells, which have a shorter lifespan and less proliferative capacity compared to memory T cells. mdpi.com A failure to generate a robust memory T cell response contributes to the transient nature of the anti-tumor immunity. frontiersin.org
Contributions of the Tumor Microenvironment to Resistance
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that significantly influences the response to immunotherapy. frontiersin.org Several immunosuppressive cell types within the TME can mediate resistance to PD-1/PD-L1 blockade.
Role of Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. nih.gov They are recruited to the TME and can suppress T cell responses through various mechanisms, including the production of arginase (ARG1) and reactive oxygen species (ROS), which deplete essential amino acids and induce T cell dysfunction. frontiersin.orgnih.gov MDSCs can also express PD-L1 on their surface, directly inhibiting T cell activity through the PD-1/PD-L1 pathway. nih.govnih.govimrpress.com High levels of MDSCs in the TME are associated with poor responses to anti-PD-1 therapy. frontiersin.orgnih.gov Preclinical studies have shown that targeting MDSCs, for example by inhibiting PI3K-γ, can enhance the efficacy of PD-1 blockade. frontiersin.org
Influence of Regulatory T Cells (Tregs)
Regulatory T cells (Tregs) are a specialized subpopulation of CD4+ T cells that are critical for maintaining immune tolerance and preventing autoimmunity. nih.govamegroups.org In the context of cancer, Tregs can suppress anti-tumor immunity and contribute to resistance to immunotherapy. nih.govresearchgate.net Tregs can express high levels of PD-1 and are involved in the resistance to PD-1/PD-L1 blockade. nih.govresearchgate.net They can exert their suppressive functions through the secretion of immunosuppressive cytokines like TGF-β and IL-10, and through direct cell-to-cell contact. frontiersin.orgaging-us.com Some studies suggest that PD-L1 blockade might paradoxically enhance Treg activity, leading to therapeutic resistance. researchgate.net Depletion of Tregs in preclinical models has been shown to overcome resistance to anti-PD-L1 therapy. researchgate.net
Impact of Tumor-Associated Macrophages (TAMs)
Tumor-associated macrophages (TAMs) are another key component of the TME that can promote tumor progression and resistance to therapy. nih.govfrontiersin.orgbohrium.com TAMs are often polarized towards an M2-like phenotype, which is associated with immunosuppression and tissue repair. frontiersin.orgbohrium.com M2-like TAMs can suppress T cell function by secreting anti-inflammatory cytokines, expressing PD-L1, and producing other inhibitory molecules. nih.govfrontiersin.orgbohrium.com High infiltration of M2 TAMs is often correlated with poor prognosis and resistance to PD-1/PD-L1 blockade. nih.govfrontiersin.org Strategies aimed at depleting or re-educating TAMs to a more pro-inflammatory M1-like phenotype are being explored to enhance the efficacy of immunotherapy. bohrium.com
Secretion of Immunosuppressive Chemokines (e.g., CXCL12)
The chemokine network within the TME plays a crucial role in orchestrating the infiltration of immune cells. nih.gov Tumors can secrete immunosuppressive chemokines that attract suppressive immune cells while repelling effector T cells. nih.gov For example, the chemokine CXCL12 (also known as SDF-1) and its receptor CXCR4 are often implicated in immune evasion. mdpi.comfrontiersin.org High levels of CXCL12 in the TME can lead to the sequestration of T cells in the stroma, preventing them from reaching the tumor cells. frontiersin.org CXCL12 can also promote a dysfunctional phenotype in CD8+ T cells, characterized by increased PD-1 expression. frontiersin.org In preclinical models, blocking the CXCL12/CXCR4 axis has been shown to increase T cell infiltration into tumors and improve the effectiveness of immunotherapy. mdpi.com
Table 2: Contributions of the Tumor Microenvironment to Resistance to this compound
| TME Component | Mechanism of Resistance | Key Molecules/Pathways | Preclinical Evidence |
|---|---|---|---|
| MDSCs | Suppression of T cell function, expression of PD-L1. frontiersin.orgnih.govnih.govimrpress.com | ARG1, ROS, iNOS, PD-L1 | Targeting MDSCs (e.g., with PI3K-γ inhibitors) enhances the efficacy of PD-1 blockade in mouse models. frontiersin.org |
| Tregs | Suppression of anti-tumor immunity, secretion of immunosuppressive cytokines. frontiersin.orgnih.govresearchgate.netresearchgate.netaging-us.com | PD-1, CTLA-4, TGF-β, IL-10 | Depletion of Tregs can overcome resistance to anti-PD-L1 therapy in preclinical studies. researchgate.net |
| TAMs | Suppression of T cell function, expression of PD-L1. nih.govfrontiersin.orgbohrium.com | PD-L1, Arginase 1, IL-10, TGF-β | Depletion or repolarization of M2 TAMs improves anti-tumor immunity and response to PD-1/PD-L1 blockade in animal models. bohrium.com |
| Immunosuppressive Chemokines | Recruitment of suppressive immune cells, exclusion of effector T cells. mdpi.comnih.govfrontiersin.org | CXCL12, CXCR4 | Blockade of the CXCL12/CXCR4 axis increases T cell infiltration and enhances the efficacy of immunotherapy in preclinical models. mdpi.com |
Preclinical Combination Strategies Employing Pd 1/pd L1 Antagonist 1
Synergistic Effects with Other Immune Checkpoint Modulators
The combination of PD-1/PD-L1 antagonist 1 with other immune checkpoint inhibitors has been a key focus of preclinical research, aiming to overcome resistance and enhance the anti-tumor immune response by targeting distinct inhibitory pathways.
Co-inhibition of CTLA-4 Signaling
Preclinical studies have demonstrated that the dual blockade of the PD-1/PD-L1 and CTLA-4 pathways results in a more pronounced antitumor activity than targeting either pathway alone. cancernetwork.com This combination therapy has been shown to expand the population of infiltrating cytotoxic T cells while reducing the number of immune-suppressive cells within the tumor microenvironment. cancernetwork.com The rationale behind this approach is that CTLA-4 and PD-1 are non-redundant pathways, and their simultaneous inhibition can lead to additive or synergistic anti-tumor effects. frontiersin.org By blocking both checkpoints, T-cell activation is increased, leading to better tumor control. frontiersin.org In mouse models of melanoma, the combination of CTLA-4 and PD-1 blockade led to tumor rejection in a significantly higher percentage of mice compared to monotherapy. researchgate.net
Concurrent Targeting of TIM-3 and LAG-3
Exhausted CD8+ T cells in the tumor microenvironment often co-express multiple inhibitory receptors, including PD-1, T-cell immunoglobulin mucin-3 (TIM-3), and lymphocyte activation gene 3 (LAG-3). cjcrcn.org Preclinical models have shown that combining PD-1/PD-L1 blockade with antagonists of TIM-3 or LAG-3 can lead to synergistic anti-tumor effects. cjcrcn.orgaacrjournals.org The co-blockade of PD-1 and TIM-3 has been found to more effectively reinvigorate exhausted T cells than targeting PD-1 alone. nih.gov Similarly, combining anti-PD-1 and anti-LAG-3 therapies has demonstrated enhanced tumor growth inhibition in preclinical models. aacrjournals.org The rationale for these combinations is that targeting multiple co-inhibitory receptors can more effectively restore the function of exhausted T cells and enhance the anti-tumor immune response. cjcrcn.org
Combination with 4-1BB Agonists to Enhance T-Cell Response
The combination of a PD-1 antagonist with a 4-1BB (CD137) agonist has shown significant promise in preclinical models, particularly in poorly immunogenic tumors. aacrjournals.orgnih.gov This combination therapy has been observed to dramatically suppress tumor growth and, in some cases, lead to complete tumor regression. aacrjournals.org The synergistic effect is attributed to the enhanced proliferation, survival, and cytokine production of T cells stimulated by the 4-1BB agonist, coupled with the removal of the PD-1/PD-L1 inhibitory signal. aacrjournals.orgnih.gov Preclinical studies have indicated that this combination leads to a greater antigen-specific CTL response compared to either agent alone. aacrjournals.org Furthermore, a bispecific antibody targeting both PD-L1 and 4-1BB, when combined with a PD-1 antagonist, has demonstrated synergistic anti-tumor efficacy in preclinical evaluations. aacrjournals.org
Rational Combinations with Conventional Anti-Cancer Therapies
Integrating this compound with established cancer treatments like chemotherapy offers a strategy to leverage the immunomodulatory effects of these conventional therapies to enhance the efficacy of immunotherapy.
Integration with Platinum-Based Chemotherapy for Immunomodulatory Effects
Platinum-based chemotherapy, a standard first-line treatment for various cancers, has been shown to have immunomodulatory effects that can be harnessed in combination with PD-1/PD-L1 inhibitors. researchgate.netnih.gov Preclinical studies have demonstrated that this combination can significantly reduce tumor growth compared to either treatment alone. sci-hub.se The synergistic mechanism is twofold: platinum-based chemotherapy can induce immunogenic cell death, leading to the activation of tumor antigen-specific T cells, and it can also upregulate the expression of PD-L1 on tumor cells, making them more susceptible to PD-1/PD-L1 blockade. researchgate.netnih.govsci-hub.se This increased PD-L1 expression, while a negative immunomodulatory effect on its own, can be effectively counteracted by the co-administration of a PD-1/PD-L1 antagonist. nih.gov
Co-administration with Targeted Molecular Therapies
The combination of PD-1/PD-L1 antagonists with targeted molecular therapies represents a promising avenue for enhancing anti-tumor responses, particularly by modulating the tumor microenvironment. Preclinical research has explored the synergy between PD-1/PD-L1 blockade and inhibitors of specific signaling pathways, such as the VEGF and MEK pathways.
For instance, preclinical studies have shown that blocking the VEGF pathway can alleviate immunosuppression within the tumor microenvironment by normalizing tumor vasculature and reducing the activity of immunosuppressive cells. frontiersin.org This creates a more favorable environment for the action of PD-1/PD-L1 inhibitors. Similarly, MEK inhibitors have been shown in preclinical models to augment the antitumor activity of checkpoint inhibitors by increasing T-cell infiltration into tumors and upregulating the expression of MHC-1 and PD-L1. frontiersin.org These findings provide a strong rationale for the clinical investigation of these combination strategies.
Preclinical Combination Therapy Research Findings
| Combination Strategy | Key Preclinical Findings | Reference |
|---|---|---|
| Co-inhibition of CTLA-4 Signaling | Dual blockade resulted in more pronounced antitumor activity and expanded infiltrating cytotoxic T cells compared to monotherapy. | cancernetwork.com |
| Concurrent Targeting of TIM-3 and LAG-3 | Combination with TIM-3 or LAG-3 antagonists showed synergistic antitumor effects by reinvigorating exhausted T cells. | cjcrcn.orgaacrjournals.org |
| Combination with 4-1BB Agonists | Dramatically suppressed tumor growth and enhanced antigen-specific CTL responses, especially in poorly immunogenic tumors. | aacrjournals.orgnih.gov |
| Integration with Platinum-Based Chemotherapy | Significantly reduced tumor growth through immunogenic cell death and increased tumor cell susceptibility to PD-1/PD-L1 blockade. | researchgate.netnih.govsci-hub.se |
| Co-administration with Targeted Molecular Therapies (VEGF/MEK inhibitors) | Enhanced anti-tumor activity by modulating the tumor microenvironment, increasing T-cell infiltration, and upregulating immune-related molecules. | frontiersin.org |
Combination with MAPK Pathway Inhibitors
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell proliferation and survival. Preclinical studies have investigated the combination of this compound with MAPK pathway inhibitors to target both tumor cell-intrinsic and immune-mediated mechanisms of cancer progression.
The rationale for this combination is supported by findings that MAPK pathway activation can lead to an immunosuppressive tumor microenvironment. For instance, some studies have shown that inhibitors of the MAPK/ERK kinase (MEK), a key component of the MAPK pathway, can increase the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells and augment T-cell infiltration into the tumor. frontiersin.org This enhanced antigen presentation and immune cell infiltration can potentially sensitize tumors to the effects of PD-1/PD-L1 blockade.
In a preclinical study involving colorectal cancer models, the combination of a MEK inhibitor with a PD-L1 antibody led to increased T-cell infiltration into tumors and heightened expression of both MHC-I and PD-L1. frontiersin.org These findings suggest a synergistic effect where the MEK inhibitor helps to create a more immunologically "hot" tumor microenvironment, thereby enhancing the efficacy of the PD-1/PD-L1 antagonist.
Table 1: Preclinical Findings of this compound with MAPK Pathway Inhibitors
| Cancer Model | MAPK Inhibitor | Key Findings |
| Colorectal Cancer | MEK Inhibitor (Cobimetinib) | Increased T-cell infiltration, increased MHC-I and PD-L1 expression. frontiersin.org |
Synergistic Effects with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target DNA damage repair pathways in cancer cells. The combination of PARP inhibitors with PD-1/PD-L1 antagonists is based on the premise that PARP inhibition can induce genomic instability in tumor cells, leading to the generation of neoantigens that can be recognized by the immune system.
Several preclinical studies have demonstrated that combining PARP inhibitors with anti-PD-1/PD-L1 antibodies results in enhanced anti-tumor activity compared to either agent alone. nih.gov This enhanced efficacy is often independent of the tumor's BRCA mutation status. nih.gov The proposed mechanisms for this synergy include the upregulation of PD-L1 expression on tumor cells following PARP inhibition, which can be mediated by pathways such as STING activation or GSK-3β inactivation. nih.govacs.org
Furthermore, PARP inhibition has been shown to increase the number and activity of natural killer (NK) cells and to boost the production of pro-inflammatory cytokines like TNF-α and IFN-γ. nih.gov In various preclinical models, the combination therapy led to a significant increase in tumor-infiltrating CD4+ and CD8+ T cells. nih.gov These T cells are activated through the stimulator of interferon genes (STING) pathway and are recruited to the tumor by the newly generated tumor-specific neoantigens. nih.gov
Table 2: Preclinical Findings of this compound with PARP Inhibitors
| Finding | Mechanism/Observation |
| Enhanced Efficacy | Superior anti-tumor activity compared to monotherapy. nih.gov |
| PD-L1 Upregulation | Increased PD-L1 expression on tumor cells via STING activation or GSK-3β inactivation. nih.govacs.org |
| Immune Cell Activation | Increased number and activity of NK cells; increased TNF-α and IFN-γ production. nih.gov |
| T-Cell Infiltration | Significant increase in tumor-infiltrating CD4+ and CD8+ T cells. nih.gov |
Combination with CDK4/6 Inhibitors
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors are drugs that block cell cycle progression and have shown efficacy in certain types of cancer. The rationale for combining CDK4/6 inhibitors with PD-1/PD-L1 antagonists stems from the immunomodulatory effects of CDK4/6 inhibition. aacrjournals.orgspandidos-publications.com
Preclinical research indicates that CDK4/6 inhibitors can enhance anti-tumor immunity by increasing tumor immunogenicity. aacrjournals.org This includes promoting inflammation within the tumor microenvironment, increasing antigen presentation on tumor cells, and boosting T-cell infiltration into tumors. aacrjournals.org Moreover, CDK4/6 inhibitors can directly act on immune cells, enhancing the activation of experienced T cells while reducing the proliferation of immunosuppressive regulatory T cells (Tregs). aacrjournals.org
A key molecular link for this combination is the observation that CDK4 activity is inversely correlated with PD-L1 levels. aacrjournals.org CDK4/6 inhibitors have been reported to stabilize PD-L1 expression on tumor cells, providing a strong basis for their combination with PD-1/PD-L1 antagonists. aacrjournals.orgresearchgate.net In various murine models, the combination of a CDK4/6 inhibitor with an anti-PD-1 antibody improved the efficacy of the immunotherapy by enhancing lymphocyte infiltration and the activity of tumor-infiltrating lymphocytes (TILs). nih.gov Studies in breast cancer mouse models have shown that this combination therapy leads to superior tumor growth inhibition compared to CDK4/6 inhibitor monotherapy by directly activating T cells and modulating innate immunity. spandidos-publications.com
Table 3: Preclinical Findings of this compound with CDK4/6 Inhibitors
| Cancer Model | CDK4/6 Inhibitor | Key Findings |
| Breast Cancer | Abemaciclib | Reduced tumor burden, increased CD8+ effector T-cells, depleted CD4+ regulatory T-cells. aacrjournals.org |
| Melanoma | Abemaciclib | Improved overall survival and reduced subcutaneous tumor growth in PD-1 resistant models. aacrjournals.org |
| General Murine Models | Not specified | Enhanced lymphocyte infiltration and TIL activities. nih.gov |
Exploration of Novel Immunomodulatory Agent Combinations
Beyond established cancer therapies, researchers are exploring combinations of this compound with novel immunomodulatory agents to further unleash the potential of the immune system against cancer.
Concurrent Application with Type I Interferons
Type I interferons (IFNs) are a family of cytokines with pleiotropic effects on the immune system. The combination of PD-1/PD-L1 blockade with type I IFNs has emerged as a promising strategy to overcome resistance to immunotherapy. wikipedia.orgfrontiersin.org
Preclinical studies have shown that this combination can lead to a synergistic therapeutic effect. frontiersin.orguantwerpen.be Type I IFNs can enhance the anti-tumor immune response by activating both innate and adaptive immune cells, improving antigen presentation by dendritic cells (DCs), and sensitizing cancer cells to PD-1/PD-L1 blockade. frontiersin.orguantwerpen.be This combination has been shown to increase the infiltration and activation of T cells within tumors, promote the generation of memory T cells, and ultimately prolong survival in animal models. frontiersin.orguantwerpen.beresearchgate.net
However, the role of type I IFNs is complex, as they can also induce the expression of PD-L1 on tumor cells, which could potentially counteract their anti-tumor effects. frontiersin.orguantwerpen.be This highlights the importance of the timing and context of the combination therapy.
Table 4: Preclinical Findings of this compound with Type I Interferons
| Finding | Mechanism/Observation |
| Synergistic Effect | Increased intratumoral T cell infiltration and activation. frontiersin.orguantwerpen.be |
| Immune Cell Activation | Activation of innate and adaptive immune cells. frontiersin.orguantwerpen.be |
| Antigen Presentation | Enhancement of antigen presentation on dendritic cells. frontiersin.orguantwerpen.be |
| Memory T-Cell Generation | Stimulation of memory T-cell generation. frontiersin.orguantwerpen.be |
| PD-L1 Induction | Can induce PD-L1 expression on tumor cells. frontiersin.orguantwerpen.be |
Combination with Engineered Soluble PD-1 Variants
A novel approach to modulating the PD-1/PD-L1 pathway involves the use of engineered soluble PD-1 variants. These are designed to act as competitive antagonists of PD-L1. While monoclonal antibodies that block PD-1 or PD-L1 have shown clinical success, they have limitations such as poor tumor penetration due to their large size. pnas.org
Preclinical research has explored the use of soluble PD-1 ectodomains as an alternative. In principle, a soluble fragment of the PD-1 ectodomain could be administered to competitively bind to PD-L1, thereby preventing its interaction with the PD-1 receptor on T cells. pnas.orgmdpi.com In vitro and in vivo studies have demonstrated that soluble PD-1 can bind to both PD-L1 and PD-L2 and effectively block the PD-1/PD-L1 interaction. nih.gov
Local delivery of soluble PD-1 via gene therapy in preclinical models has been shown to increase tumor-specific CD8+ T cell immunity and reduce tumor growth. nih.gov This approach offers the potential for more localized activity within the tumor microenvironment, potentially reducing systemic side effects associated with antibody-based therapies. aacrjournals.org
Table 5: Preclinical Findings of this compound with Engineered Soluble PD-1 Variants
| Agent | Mechanism of Action | Key Preclinical Findings |
| Soluble PD-1 Variants | Competitive antagonist of PD-L1. pnas.orgmdpi.com | Binds to PD-L1 and PD-L2, blocking interaction with PD-1. nih.gov |
| Soluble PD-1 Gene Therapy | Local delivery of soluble PD-1. | Increased tumor-specific CD8+ T cell immunity and reduced tumor growth. nih.gov |
Future Directions and Advanced Preclinical Research Methodologies
Discovery and Development of Novel Chemical Scaffolds for PD-1/PD-L1 Antagonism
The quest for potent and drug-like small molecule PD-1/PD-L1 inhibitors has led to the exploration of diverse chemical scaffolds, moving beyond early-stage compounds. Initial breakthroughs were largely based on a biphenyl (B1667301) core, as seen in compounds developed by Bristol-Myers Squibb (BMS). oncotarget.com These molecules were found to bind directly to PD-L1, inducing its dimerization and thereby preventing its interaction with PD-1. oncotarget.comfrontiersin.org
Research has since diversified, with scientists employing strategies like structural simplification and cyclization to discover novel scaffolds. mdpi.comacs.org For instance, starting from a complex biphenyl methanol (B129727) structure, a structural simplification strategy led to the discovery of compound A9 , which exhibited potent PD-L1 inhibitory activity (IC₅₀ = 0.93 nM) and high binding affinity (K_D = 3.64 nM). mdpi.comnih.gov Another approach, using BMS-202 as a lead compound, developed a series of inhibitors based on a naphthyridin scaffold. acs.orgnih.gov Among these, compound X14 showed potent inhibition of the PD-1/PD-L1 interaction (IC₅₀ = 15.73 nM) and significant antitumor efficacy in a syngeneic mouse model. acs.orgnih.govacs.org
The development of C₂-symmetric and pseudo-symmetric molecules has also gained attention, as these structures can effectively occupy the hydrophobic cleft on the PD-L1 surface. frontiersin.org This design principle has been shown to enhance potency compared to asymmetric counterparts. frontiersin.orgnih.gov The overarching goal is to identify scaffolds that not only have high affinity and specificity but also possess favorable drug-like properties, a challenge that has historically slowed the development of small molecule inhibitors in this class. mdpi.comnih.gov
Table 1: Examples of Novel Scaffolds for PD-1/PD-L1 Antagonism
| Compound Series/Name | Core Scaffold Type | Reported Activity Metric (IC₅₀/K_D) | Key Development Strategy | Reference |
|---|---|---|---|---|
| BMS-202 | Biphenyl | IC₅₀ ~18-200 nM (series) | Induces PD-L1 dimerization | oncotarget.com |
| A9 | Simplified Biphenyl Derivative | IC₅₀ = 0.93 nM; K_D = 3.64 nM | Structural simplification | mdpi.comnih.gov |
| X14 | Naphthyridin | IC₅₀ = 15.73 nM; K_D = 14.62 nM (human) | Cyclization strategy from lead compound | acs.orgnih.govacs.org |
| Di-bromo-based inhibitors | Decorated Biphenyl | IC₅₀ ~51-56 µM (fragments) | Structure-activity relationship (SAR) screening | acs.org |
Advanced Preclinical Models for Mechanistic Dissection of Efficacy and Resistance
To accurately predict the clinical potential of a PD-1/PD-L1 antagonist, researchers are moving beyond simple in vitro assays to more complex preclinical models. Syngeneic mouse models, which utilize immunocompetent mice, are crucial for evaluating the in vivo efficacy and understanding the immune-mediated mechanisms of action. For example, the antitumor effects of compound X14 were demonstrated in a 4T1 mouse breast cancer model, where it enhanced T-cell infiltration into the tumor microenvironment. acs.orgnih.govacs.org Similarly, the oral PD-L1 inhibitor ABSK043 showed significant single-agent tumor growth inhibition in multiple syngeneic models. aacrjournals.org
Humanized mouse models, which are immunodeficient mice engrafted with human immune cells and sometimes human tumors, offer a platform to test the efficacy of compounds on a human immune system. mdpi.com These models are particularly valuable for assessing how a small molecule antagonist can rescue the function of human T-cells. For instance, the efficacy of some inhibitors has been tested by co-implanting human melanoma cells with human peripheral blood mononuclear cells (PBMCs) into immunodeficient mice. mdpi.com
Furthermore, to dissect mechanisms of resistance, models are being developed that recapitulate the complexities of the tumor microenvironment (TME). Resistance to PD-1/PD-L1 blockade can arise from factors within the TME, such as the presence of other immunosuppressive cells or signaling pathways like TGF-β. mdpi.com Advanced models that allow for the study of these interactions are critical for developing strategies to overcome resistance.
Identification and Validation of Preclinical Biomarkers for Compound Response
A significant challenge in cancer immunotherapy is identifying which patients are most likely to respond to treatment. nih.gov Preclinical research plays a vital role in discovering and validating biomarkers that can predict the response to small molecule PD-1/PD-L1 antagonists. PD-L1 expression on tumor cells is the most established biomarker for antibody-based therapies and is also relevant for small molecule inhibitors. mdpi.comjpatholtm.org
Tumor Mutational Burden (TMB), which refers to the number of mutations within a tumor, is another important biomarker. mdpi.com A higher TMB is often associated with a better response to immune checkpoint inhibitors, as it can lead to the presentation of more neoantigens, making the tumor more visible to the immune system. Preclinical models are used to investigate the correlation between TMB and the efficacy of new small molecule antagonists. mdpi.com
Other potential biomarkers being explored in preclinical settings include the presence and type of tumor-infiltrating lymphocytes (TILs), the expression of other immune checkpoint molecules like VISTA and CD73, and specific gene expression signatures within the tumor. jpatholtm.org For example, preclinical studies have shown that combining PD-1/PD-L1 inhibitors with CD73 inhibitors can lead to synergistic anti-tumor effects, suggesting that CD73 expression could be a relevant biomarker for combination strategies. jpatholtm.org Validating these biomarkers in robust preclinical models is essential before they can be translated to clinical use.
Exploration of Additional Preclinical Combination Therapy Regimens
While monotherapy with a PD-1/PD-L1 antagonist can be effective, combination therapies hold the promise of improving response rates and overcoming resistance. nih.gov Preclinical studies are essential for identifying synergistic combinations. Small molecule PD-1/PD-L1 inhibitors are being tested in combination with various other agents.
Preclinical studies have suggested that combining PD-1/PD-L1 inhibitors with cytotoxic chemotherapy or with inhibitors of other checkpoint molecules, like CTLA-4, is a promising strategy. nih.gov For example, the small molecule PD-L1 inhibitor ABSK043 has shown strong synergistic effects in syngeneic mouse models when combined with the VEGFR inhibitor axitinib (B1684631) or the chemotherapy agent carboplatin. aacrjournals.org Another area of investigation is the combination with agents that target different immunosuppressive mechanisms within the TME, such as TGF-β inhibitors, which have been shown to enhance T-cell infiltration and overcome resistance to PD-1/PD-L1 blockade in preclinical models. mdpi.com
Table 2: Preclinical Combination Regimens with Small Molecule PD-1/PD-L1 Antagonists
| PD-L1 Antagonist | Combination Agent | Therapeutic Class | Preclinical Model | Observed Outcome | Reference |
|---|---|---|---|---|---|
| ABSK043 | Axitinib | VEGFR Inhibitor | Syngeneic mouse models | Strong in vivo synergy | aacrjournals.org |
| ABSK043 | Carboplatin | Chemotherapy | Syngeneic mouse models | Strong in vivo synergy | aacrjournals.org |
| Generic anti-PD-L1 | TGF-β Inhibitor | TME Modulator | Murine models | Overcame resistance, enhanced T-cell recruitment | mdpi.com |
| Generic anti-PD-L1 | CD73 Inhibitor | Immune Checkpoint Inhibitor | Preclinical studies | Synergistic anti-tumor effects | jpatholtm.org |
Application of Computational and Structural Biology for Rational Drug Design Refinement
Rational drug design, powered by computational and structural biology, is critical for refining and optimizing PD-1/PD-L1 antagonists. High-resolution crystal structures of PD-L1 in complex with small molecule inhibitors provide invaluable insights into the specific interactions that drive binding and activity. oncotarget.com For example, the co-crystal structure of BMS-202 with human PD-L1 revealed that the compound stabilizes a PD-L1 dimer, physically blocking the PD-1 binding site. oncotarget.commdpi.com
This structural information serves as a foundation for computational methods like molecular docking and in silico screening. acs.orgacs.org These techniques allow researchers to virtually screen large libraries of compounds to identify new potential inhibitors or to predict how chemical modifications to an existing scaffold might improve its binding affinity and selectivity. acs.orgnih.gov For instance, in silico screening helped guide the selection of modifications for a biphenyl scaffold, indicating that hydrophobic substitutions were beneficial. acs.org
Molecular dynamics simulations are also used to study the dynamic behavior of the inhibitor-protein complex over time, providing a deeper understanding of the stability of the interaction. nih.gov By integrating these computational approaches with biophysical assays like Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR), researchers can accelerate the hit-to-lead optimization process, leading to the development of more potent and refined drug candidates. acs.orgnih.govacs.org
Q & A
Q. How should pharmacokinetic (PK) and exposure-response (E-R) relationships be modeled for PD-1/PD-L1 antagonists in preclinical and clinical studies?
Methodological Answer:
- Population PK Modeling : Use nonlinear mixed-effects modeling (NONMEM) to analyze pooled PK data across dosing regimens and patient populations. Include covariates such as body weight, renal/hepatic function, and tumor type to assess inter-individual variability .
- Exposure-Response Analysis : Apply dose/exposure-efficacy/safety thresholds (e.g., trough concentration or area under the curve ) using logistic regression or time-to-event models. Validate via visual predictive checks (VPC) and bootstrapping .
- Graphical Tools : Use box plots for inter-study PK parameter comparisons (e.g., , ) and spaghetti plots for longitudinal exposure trends .
Q. Table 1: Key PK Parameters for PD-1/PD-L1 Antagonists
| Parameter | Typical Value | Variability (CV%) | Clinical Relevance |
|---|---|---|---|
| 20–50 µg/mL | 30–50% | Efficacy saturation threshold | |
| 15–25 days | 20–40% | Dosing interval optimization | |
| 800–1200 µg·d/mL | 25–35% | Safety correlation (e.g., irAEs) |
Q. What experimental designs are critical for evaluating PD-L1 as a biomarker in early-phase trials?
Methodological Answer:
- Tumor Biopsy Timing : Collect pre-treatment and on-treatment (e.g., Cycle 2) biopsies to assess dynamic PD-L1 expression via immunohistochemistry (IHC). Use validated clones (e.g., 22C3, SP263) and scoring systems (TPS/CPS) .
- Multiplex Assays : Combine PD-L1 IHC with RNA sequencing (e.g., NanoString) to evaluate co-expression of immune checkpoints (e.g., LAG-3, TIM-3) and tumor-infiltrating lymphocyte (TIL) density .
- Statistical Power : For pilot studies, a sample size of ≥30 patients per cohort ensures 80% power to detect a 20% difference in PD-L1 positivity rates (α=0.05) .
Advanced Research Questions
Q. How should contradictory data on PD-L1 biomarker utility be resolved (e.g., efficacy in PD-L1-negative patients)?
Methodological Answer:
- Meta-Analysis : Pool hazard ratios (HRs) for overall survival (OS) from randomized trials (e.g., CheckMate 017, KEYNOTE-006) stratified by PD-L1 status. Use fixed-effects models if heterogeneity () <25% .
- Subgroup Analysis : Compare HRs across tumor types (e.g., NSCLC vs. melanoma) and treatment lines (1st vs. 2nd line). For example, PD-L1-negative NSCLC shows HR=0.80 (95% CI: 0.71–0.90) with anti-PD-1 therapy .
- Mechanistic Studies : Investigate alternative ligands (e.g., PD-L2) and tumor mutational burden (TMB) via whole-exome sequencing to explain outliers .
Q. Table 2: Efficacy of PD-1/PD-L1 Inhibitors by PD-L1 Status
| Study (N) | PD-L1+ HR (95% CI) | PD-L1− HR (95% CI) | Interaction P-value |
|---|---|---|---|
| KEYNOTE-006 (555) | 0.59 (0.49–0.71) | 0.82 (0.64–1.05) | 0.02 |
| CheckMate 025 (803) | 0.68 (0.54–0.85) | 0.75 (0.62–0.91) | 0.12 |
Q. What strategies optimize combination therapies with PD-1/PD-L1 antagonists and novel inhibitors (e.g., LAG-3, TIGIT)?
Methodological Answer:
- Preclinical Screening : Use syngeneic mouse models to test synergistic effects (e.g., anti-PD-1 + anti-LAG-3). Measure tumor growth inhibition (TGI) and immune cell infiltration via flow cytometry .
- Dose Escalation : Employ Bayesian adaptive designs (e.g., mTPI-2) to identify the optimal biological dose (OBD) while minimizing overlapping toxicities (e.g., pneumonitis) .
- Biomarker-Driven Trials : Enrich for patients with high TMB or inflamed tumor microenvironments using RNA signatures (e.g., IFN-γ score) .
Q. How can resistance mechanisms to PD-1/PD-L1 antagonists be systematically characterized?
Methodological Answer:
- Longitudinal ctDNA Analysis : Track clonal evolution via NGS panels (e.g., Guardant360) to identify acquired mutations (e.g., JAK1/2 loss) .
- Single-Cell RNA-seq : Profile resistant tumors to map exhausted T cell subsets and immunosuppressive stromal cells (e.g., CAFs, TAMs) .
- Organoid Co-Cultures : Test drug rechallenge in PD-1-resistant patient-derived organoids with autologous T cells to evaluate salvage therapies .
Data Analysis and Validation
Q. What statistical methods address inter-laboratory variability in PD-L1 IHC scoring?
Methodological Answer:
- Digital Pathology : Use platforms like HALO or QuPath for automated TPS/CPS quantification. Validate against manual scoring by ≥3 pathologists (κ>0.7) .
- Reference Standards : Include cell line controls (e.g., NCI-H226 PD-L1+) in each batch to normalize staining intensity .
- Harmonization Studies : Participate in ring trials (e.g., Blueprint Project) to align scoring criteria across assays (e.g., 22C3 vs. SP263) .
Q. How should conflicting PK/PD data from animal models and humans be reconciled?
Methodological Answer:
- Allometric Scaling : Adjust doses using species-specific clearance (CL) and volume of distribution () relationships. For example, mouse-to-human scaling exponent=0.75 for CL .
- Transgenic Models : Use humanized PD-1/PD-L1 mice to replicate human immune interactions and validate E-R thresholds .
- PBPK Modeling : Incorporate tumor blood flow and receptor occupancy data to predict target engagement in humans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
